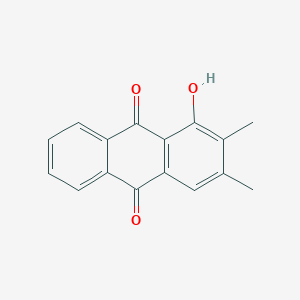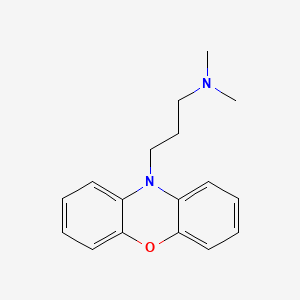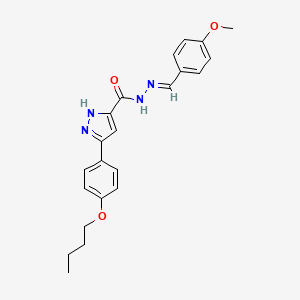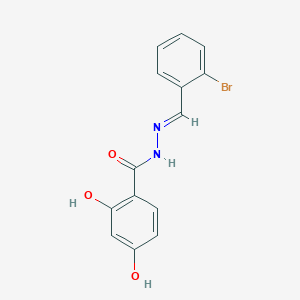
N'-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran solvents under ambient or slightly elevated temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide has found applications in various scientific research areas, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide stands out due to its dual hydroxyl groups on the benzohydrazide moiety, which can participate in hydrogen bonding and enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds, which may lack these hydroxyl groups and, consequently, exhibit different chemical and biological properties.
Properties
CAS No. |
405220-19-1 |
|---|---|
Molecular Formula |
C14H11BrN2O3 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-4-2-1-3-9(12)8-16-17-14(20)11-6-5-10(18)7-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+ |
InChI Key |
LBJWHIHAVPQINB-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


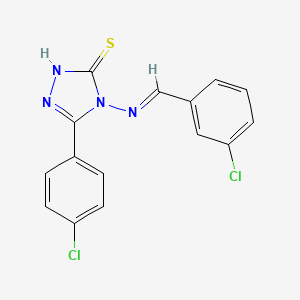
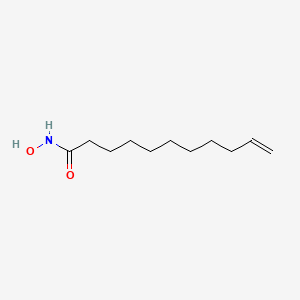
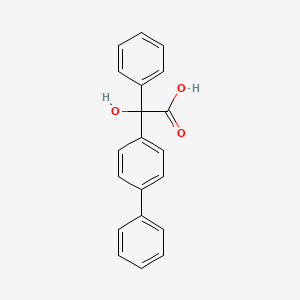
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082394.png)
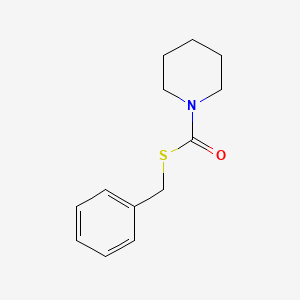
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082398.png)
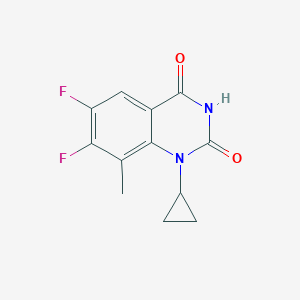
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15082405.png)
